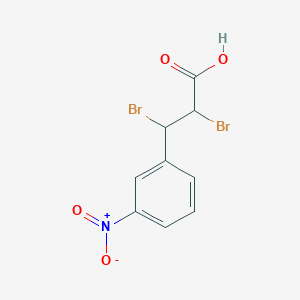

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2,3-Dibromo-3-(3-nitrophenyl)propanoic acid involves specific reactions under controlled conditions. For instance, its elimination reaction has been studied in alcohol solutions with different concentrations, employing Na2CO3 or NaHCO3 as the elimination reagent. This process results in the formation of 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid, as confirmed by NMR and LC-MS methods. The mechanism of this elimination reaction provides insight into the compound's reactivity and potential for further chemical transformations (Chu Wen-yi, 2011).

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-3-(3-nitrophenyl)propanoic acid and related compounds has been extensively studied. Spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction have been utilized to characterize the structure and bonding of this compound and its derivatives. These studies reveal the compound's complex molecular geometry and the electronic environment of its constituent atoms, providing a foundation for understanding its chemical behavior and interactions (Chunling Liu et al., 2011).

Scientific Research Applications

1. Chemical Reactions and Synthesis

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid has been studied for its chemical reactions. In one study, its elimination reaction was explored under weak basic conditions, revealing products like 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid, confirmed via NMR and LC-MS techniques (Chu Wen-yi, 2011).

2. Biological and Pharmacological Studies

The compound has been evaluated for phytotoxic and mutagenic effects using the Triticum test. This involved assessing its toxicological potential through analyzing various effects on wheat seedlings, such as root and seedling development, germination percentage, and chromosomal aberrations (Jităreanu et al., 2013).

3. Inhibition Studies

In another study, yttrium 3-(4-nitrophenyl)-2-propenoate, a related compound, was examined as a corrosion inhibitor for copper alloy in chloride solution. It was found that the compound effectively protected copper alloy from corrosion due to the formation of protective inhibitory deposits (Nam et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, α,β-Dibromohydrocinnamic acid, indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash hands thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection . These precautions may also apply to 2,3-Dibromo-3-(3-nitrophenyl)propanoic acid, but specific safety data should be consulted.

properties

IUPAC Name |

2,3-dibromo-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-2-1-3-6(4-5)12(15)16/h1-4,7-8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUJMWVMPDGXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)

![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)

![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)

![N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2496227.png)